Boc-L-threonine 4-nitrophenyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O7/c1-9(18)12(16-14(20)24-15(2,3)4)13(19)23-11-7-5-10(6-8-11)17(21)22/h5-9,12,18H,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURWBXFMOUSMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc L Threonine 4 Nitrophenyl Ester
Strategies for the Preparation of 4-Nitrophenyl Esters from Protected Amino Acids
The preparation of 4-nitrophenyl esters from N-protected amino acids is a widely employed strategy in peptide synthesis. This method relies on the conversion of the carboxylic acid group of an N-protected amino acid into a more reactive ester, facilitating nucleophilic attack by the amino group of another amino acid. The 4-nitrophenyl group serves as an effective activating group due to its electron-withdrawing nature, which enhances the electrophilicity of the carbonyl carbon.
A common approach involves the direct esterification of the N-protected amino acid with 4-nitrophenol (B140041). nih.gov This reaction is typically mediated by a coupling agent that activates the carboxylic acid. The choice of the N-protecting group is crucial and is often the tert-butyloxycarbonyl (Boc) group due to its stability under various conditions and its facile removal with mild acids. total-synthesis.comorganic-chemistry.org
The general scheme for the synthesis of a 4-nitrophenyl ester from a Boc-protected amino acid is as follows:
Boc-AA-OH + 4-Nitrophenol + Activating Agent → Boc-AA-O-4-Nitrophenyl + Byproducts
Where AA represents an amino acid.
Studies have shown that 4-nitrophenyl esters are generally stable and can often be isolated as crystalline solids, which aids in their purification and handling. nih.gov Their stability and reactivity make them valuable intermediates in both solution-phase and solid-phase peptide synthesis.
Activation Reagents and Conditions for Carboxylic Acid Conversion
The conversion of a carboxylic acid to an ester requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the alcohol. Several reagents and conditions are utilized for this purpose in the synthesis of Boc-L-threonine 4-nitrophenyl ester.
One of the most common methods for activating carboxylic acids is the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orgcommonorganicchemistry.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with 4-nitrophenol to form the desired ester.
The mechanism of activation by DCC is depicted below:
Boc-AA-OH + DCC → Boc-AA-O-C(=NHR)NHR (O-acylisourea)
Boc-AA-O-C(=NHR)NHR + 4-Nitrophenol → Boc-AA-O-4-Nitrophenyl + DCU
Where R is a cyclohexyl group and DCU is dicyclohexylurea, an insoluble byproduct that can be removed by filtration.
Other activating agents include:
Thionyl chloride (SOCl₂): This reagent converts the carboxylic acid to an acid chloride, which is highly reactive towards alcohols. chemistrysteps.com However, the harsh conditions may not be suitable for all substrates.
Phosphorus pentachloride (PCl₅): Similar to thionyl chloride, PCl₅ can be used to form acid chlorides. google.com
Mixed Anhydrides: Formation of a mixed anhydride (B1165640) with reagents like diphenylphosphinyl chloride can also activate the carboxylic acid for esterification. nih.gov
The choice of solvent is also critical, with common options including chloroform, dichloromethane (B109758) (DCM), and dimethylformamide (DMF). jk-sci.comresearchgate.net The reaction temperature is typically kept low initially to control the reaction rate and minimize side reactions.
Role of N-Protecting Groups in Activated Ester Synthesis
The N-protecting group plays a pivotal role in the synthesis of activated esters like this compound. Its primary function is to prevent the amino group from participating in unwanted side reactions, such as self-polymerization of the amino acid.
The tert-butyloxycarbonyl (Boc) group is a widely used N-protecting group in peptide synthesis for several reasons: total-synthesis.comorganic-chemistry.orgchemistrysteps.com
Stability: The Boc group is stable under a wide range of reaction conditions, including those used for esterification and peptide coupling. It is resistant to basic hydrolysis and many nucleophiles. total-synthesis.com
Orthogonality: The Boc group's acid lability provides orthogonality with other protecting groups like Fmoc (fluorenylmethyloxycarbonyl), which is base-labile, and Cbz (carboxybenzyl), which is removed by hydrogenolysis. total-synthesis.com This allows for selective deprotection strategies in complex peptide synthesis.
Facile Removal: The Boc group is readily cleaved by treatment with mild acids, such as trifluoroacetic acid (TFA), regenerating the free amine with the formation of gaseous byproducts (isobutylene and carbon dioxide). jk-sci.comchemistrysteps.com
The presence of the Boc group ensures that the activation of the carboxylic acid and subsequent esterification with 4-nitrophenol proceeds specifically at the desired carboxyl group without interference from the amino terminus. This directed reactivity is fundamental to the successful stepwise assembly of a peptide chain.
Optimization of Reaction Yields and Purity for Activated Ester Intermediates
Key Optimization Parameters:
| Parameter | Effect on Yield and Purity | Research Findings |
| Stoichiometry of Reagents | The molar ratio of the Boc-amino acid, 4-nitrophenol, and the coupling agent significantly impacts the conversion rate and the formation of byproducts. | Using a slight excess of the coupling agent can drive the reaction to completion, but a large excess can lead to side reactions and purification challenges. acs.org |
| Reaction Temperature | Lower temperatures are often preferred to control the reaction rate, minimize side reactions such as racemization, and improve the stability of the activated intermediate. | Reactions are often initiated at 0°C and then allowed to warm to room temperature. researchgate.net |
| Solvent Choice | The solvent must be inert to the reactants and capable of dissolving all components. The polarity of the solvent can influence the reaction rate. | Aprotic solvents like DCM, chloroform, and DMF are commonly used. jk-sci.comresearchgate.net The choice can affect the solubility of byproducts like DCU, facilitating its removal. |
| Reaction Time | Sufficient reaction time is necessary for the reaction to go to completion. However, prolonged reaction times can increase the risk of side reactions. | Reaction progress is often monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. |
| Purification Method | The purity of the final product is highly dependent on the purification method. | Recrystallization is a common and effective method for purifying solid 4-nitrophenyl esters, as they are often crystalline. nih.gov Column chromatography can also be employed for purification. |
| Water Removal | In some esterification reactions, the removal of water as it is formed can shift the equilibrium towards the product, thereby increasing the yield. | The use of a vacuum can be employed to remove water and other volatile byproducts. rsc.org |
By carefully controlling these parameters, chemists can maximize the yield of high-purity this compound, ensuring a reliable supply of this important building block for peptide synthesis.
Chemical Reactivity and Mechanistic Investigations of Boc L Threonine 4 Nitrophenyl Ester
Nucleophilic Acyl Substitution Mechanisms in Amide Bond Formation
The formation of an amide bond using Boc-L-threonine 4-nitrophenyl ester proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comopenstax.org This type of reaction involves a nucleophile, typically the amino group of an amino acid or peptide, attacking the electrophilic carbonyl carbon of the ester. openstax.orgyoutube.com The general mechanism can be described in two main steps:
Addition of the Nucleophile: The reaction initiates with the attack of the nucleophile on the carbonyl carbon. This leads to the formation of a transient, high-energy tetrahedral intermediate. masterorganicchemistry.comyoutube.com In this state, the carbon atom is sp3 hybridized. youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. masterorganicchemistry.comyoutube.com The carbon-oxygen double bond of the carbonyl group is reformed, and this is accompanied by the departure of the 4-nitrophenoxide ion, which is a good leaving group due to the electron-withdrawing nature of the nitro group that stabilizes the resulting negative charge. masterorganicchemistry.com
This addition-elimination sequence is characteristic of nucleophilic acyl substitutions and is distinct from SN2 reactions, which occur in a single step. openstax.org The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amine of the threonine residue prevents it from reacting with other molecules of the activated ester, thus ensuring that the desired peptide bond is formed. organic-chemistry.org
Kinetic and Thermodynamic Aspects of Activated Ester Reactivity
The reactivity of activated esters like this compound is a balance of kinetic and thermodynamic factors. The 4-nitrophenyl group is an effective activating group because it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This activation is crucial for the efficient formation of peptide bonds under mild conditions. rsc.org
Kinetic studies on the aminolysis of p-nitrophenyl esters have shown that the reaction rates are influenced by the nature of the nucleophile and the solvent. nih.gov For instance, the reaction of p-nitrophenyl acetate (B1210297) with various amines demonstrates that the rate of reaction is dependent on the concentration of both the ester and the amine. koreascience.kr While specific kinetic data for this compound is not extensively detailed in the provided results, the general principles derived from studies on similar p-nitrophenyl esters are applicable. nih.govkoreascience.kr The reactions are often designed to be under kinetic control, where the rate of the desired reaction (amide bond formation) is much faster than potential side reactions. researchgate.net
Table 1: Factors Influencing the Reactivity of Activated Esters
| Factor | Influence on Reactivity |
| Electrophilicity of Carbonyl Carbon | Increased by the electron-withdrawing 4-nitrophenyl group, enhancing the rate of nucleophilic attack. |
| Leaving Group Ability | The stability of the 4-nitrophenoxide ion makes it an excellent leaving group, driving the reaction forward. |
| Nucleophilicity of the Amine | A more nucleophilic amine will react more rapidly with the activated ester. |
| Steric Hindrance | Bulky groups on either the ester or the nucleophile can slow down the reaction rate. |
Solvent Effects on Coupling Efficiency and Side Reactions
The choice of solvent plays a critical role in the efficiency of coupling reactions involving activated esters and can also influence the prevalence of side reactions. researchgate.net The solvent can affect the solvation of reactants and transition states, which in turn alters the reaction kinetics. nih.gov
In peptide synthesis, common solvents include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile. The selection depends on the solubility of the reactants and the need to minimize side reactions like racemization. For instance, the polarity of the solvent can influence the rate of racemization of the amino acid residue.
Table 2: Impact of Solvent Properties on Coupling Reactions
| Solvent Property | Effect on Coupling Efficiency | Potential Side Reactions |
| Polarity | Can increase reaction rates by stabilizing the polar transition state. | May increase the rate of hydrolysis of the activated ester. |
| Protic vs. Aprotic | Protic solvents can solvate both the nucleophile and the leaving group, affecting their reactivity. Aprotic solvents are often preferred to minimize side reactions. | Protic solvents can act as nucleophiles, leading to solvolysis. |
| Solubility | The solvent must be able to dissolve all reactants to ensure a homogeneous reaction mixture. | Poor solubility can lead to slow and incomplete reactions. |
Stereoelectronic Influences on Reaction Pathways
Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals and electrons, are important in determining the reactivity and stereochemical outcome of reactions involving this compound. vu.nl The threonine residue has two stereocenters, at the α-carbon and the β-carbon, which introduces significant stereochemical considerations.
The electronic properties of the Boc protecting group and the 4-nitrophenyl ester group influence the electron distribution around the chiral center of the threonine residue. The bulky Boc group can also exert steric effects that influence the approach of the nucleophile.
Furthermore, the hydroxyl group on the side chain of threonine can potentially participate in side reactions, such as O-acylation, although this is generally less favorable than N-acylation. The stereochemistry of the threonine residue can also affect the stability of the tetrahedral intermediate and the transition states, potentially influencing the rate of reaction and the degree of racemization at the α-carbon. Quantum mechanical studies on similar systems, like proline dipeptide analogues, have shown that electronegative substituents on a ring can significantly influence the conformation and stability of the molecule, which in turn affects its reactivity. nih.gov While not directly studying Boc-L-threonine, these findings highlight the importance of considering how substituents and their stereochemistry dictate reaction outcomes through stereoelectronic effects. nih.gov
Applications of Boc L Threonine 4 Nitrophenyl Ester in Advanced Organic Synthesis
Incorporation of L-Threonine Residues into Peptide Chains
The primary application of Boc-L-threonine 4-nitrophenyl ester is the introduction of L-threonine residues into growing peptide chains. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, preventing unwanted self-polymerization. Meanwhile, the 4-nitrophenyl ester is an "active ester," which facilitates the formation of an amide (peptide) bond with the free amino group of another amino acid or peptide. rsc.orgnih.gov This activation makes the carboxyl group more susceptible to nucleophilic attack by an amine, a crucial step in chain elongation. youtube.comyoutube.com
Utility in Solution-Phase Peptide Synthesis
In solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), this compound is a valuable reagent. masterorganicchemistry.com The synthesis strategy involves the stepwise addition of protected amino acids in a homogenous solution. The use of an active ester like the 4-nitrophenyl ester allows for a clean and efficient coupling reaction under mild conditions, which helps to minimize the risk of racemization at the chiral center of the amino acid. rsc.org The reaction proceeds by the nucleophilic attack of the free amino group of a peptide chain on the activated carbonyl carbon of the this compound, displacing the 4-nitrophenolate (B89219) leaving group and forming the new peptide bond. The progress of the reaction can often be monitored by the release of the yellow-colored 4-nitrophenolate anion.
Role in Solid-Phase Peptide Synthesis (SPPS)
While dicyclohexylcarbodiimide (B1669883) (DCC) and other carbodiimide-based reagents are common in Boc-based solid-phase peptide synthesis (SPPS), active esters like this compound offer a key alternative activation method. masterorganicchemistry.comchempep.com In the standard Boc-SPPS workflow, the C-terminal amino acid is anchored to a solid resin support, and the peptide chain is assembled in a stepwise manner. masterorganicchemistry.compeptide.com Each cycle involves the deprotection of the N-terminal Boc group with a moderately strong acid like trifluoroacetic acid (TFA), followed by neutralization and coupling with the next activated Boc-amino acid. peptide.com
Using this compound as the coupling species can enhance selectivity and reduce side reactions. For instance, in the coupling of asparagine, the use of DCC alone can lead to significant formation of a nitrile byproduct through dehydration. Research has shown that activating Boc-Asn as a nitrophenyl ester significantly suppresses this side reaction, leading to a much higher yield of the desired peptide product. osti.gov This demonstrates the superior chemoselectivity offered by the active ester method in specific challenging coupling steps.
| Activation Method | Desired Product (Asn-Gly) Yield | Nitrile Byproduct Yield | Other Byproducts |
|---|---|---|---|
| DCC alone | 54.8% | 39.2% | 5.5% |
| p-Nitrophenyl Ester | 98-99% | ~0.5% | ~0.2% |
Synthesis of Threonine-Containing Precursors for Complex Molecules
Beyond linear peptide synthesis, this compound serves as a versatile building block for creating more complex molecular architectures. Its activated nature makes it ideal for coupling threonine to various scaffolds, forming precursors for larger, structurally diverse molecules. chemimpex.com For example, it can be used to synthesize specific peptide fragments that are later assembled into larger proteins or cyclic peptides. The compound's ability to react efficiently allows for its use in creating threonine-containing intermediates that might be employed in the synthesis of natural product analogues or other complex organic targets where the threonine moiety is a key structural component.
Design and Preparation of Chemical Probes and Enzyme Substrates (non-biological activity focus)
The reactivity of the 4-nitrophenyl ester group makes this compound suitable for the synthesis of custom chemical probes and enzyme substrates. The ester can react with a nucleophilic group (typically an amine) on a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to covalently link the L-threonine residue. This allows for the creation of threonine-based probes to study molecular interactions.
Furthermore, this compound can be used to synthesize peptide sequences that act as substrates for specific enzymes, such as proteases or kinases. By coupling the activated threonine to other amino acids or small molecules, researchers can construct specific substrates to assay enzyme activity. The focus here is on the chemical synthesis of the substrate itself, where the activated ester ensures efficient and controlled bond formation to produce the desired molecular tool for biochemical assays. chemimpex.com
Chemoselectivity in Reactions with Polyfunctional Substrates
A significant advantage of using this compound is the high degree of chemoselectivity it offers in reactions. The primary goal in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. The 4-nitrophenyl ester is sufficiently reactive to couple efficiently with a primary or secondary amine but is generally unreactive towards other nucleophilic functional groups present in a polyfunctional substrate, such as the hydroxyl group on the threonine side chain itself or the side chains of serine, tyrosine, or the carboxylic acid of aspartic or glutamic acid. peptide.com
Stereochemical Integrity and Racemization Studies in Reactions Involving Boc L Threonine 4 Nitrophenyl Ester
Pathways and Factors Influencing α-Carbon Epimerization
The primary pathway for the loss of stereochemical integrity in N-protected amino acid active esters during peptide synthesis is through the formation of a 5(4H)-oxazolone intermediate. This process, known as epimerization, is particularly prevalent under certain reaction conditions. The α-proton of the oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.
Several factors have been identified that influence the rate and extent of epimerization in reactions involving activated amino acids:
Coupling Reagents: The choice of coupling reagent plays a significant role. The use of N,N'-dicyclohexylcarbodiimide (DCCI) alone, for example, is known to promote significant racemization, with some studies showing racemization levels as high as 80% when used in solvents like dimethylformamide (DMF). capes.gov.br
Addition of Bases: The presence of tertiary amines, such as diisopropylethylamine (DIPEA), which are often used as proton scavengers, can accelerate the formation of the oxazolone intermediate and subsequent enolization, thereby increasing the risk of racemization. nih.gov For solid-phase peptide synthesis (SPPS), it is often recommended that no base be added to the coupling reagent to minimize this risk. nih.gov
Solvent Polarity: The polarity of the solvent can influence the stability of the charged intermediates involved in the racemization pathway. Solvents like DMF have been implicated in higher levels of racemization compared to less polar options in some systems. capes.gov.br
Protecting Groups: While the Boc (tert-butyloxycarbonyl) group is generally considered effective in suppressing racemization compared to other protecting groups, the risk is not entirely eliminated, especially during the activation step required for coupling.
Research has shown that racemization can sometimes occur during the synthesis of the protected amino acid derivative itself, rather than solely during the peptide coupling step. For instance, in the synthesis of a protected histidine analog, a small amount (1%) of the D-isomer was traced back to the preparation of the Boc-protected amino acid, not the subsequent coupling reactions. nih.gov
Table 1: Factors Influencing Racemization in Active Ester Couplings
| Factor | Influence on Racemization | Example/Note | Source |
|---|---|---|---|
| Coupling Reagent | High risk with DCCI alone. | Can lead to up to 80% racemization in DMF. | capes.gov.br |
| Base | Addition of bases like DIPEA increases racemization. | Base-free conditions are recommended for SPPS. | nih.gov |
| Solvent | Polar aprotic solvents like DMF can promote racemization. | The choice of solvent can stabilize racemization intermediates. | capes.gov.br |
| Precursor Synthesis | Racemization can occur during the synthesis of the Boc-amino acid. | A study found 1% racemization originated from the Boc-His(BOM) synthesis. | nih.gov |
Strategies for the Maintenance of Chiral Purity During Coupling
To mitigate the risk of racemization during the incorporation of Boc-L-threonine 4-nitrophenyl ester and other activated amino acids, several strategies have been developed and proven effective. These methods focus on either suppressing the formation of the 5(4H)-oxazolone intermediate or preventing its enolization.
Key strategies include:
Use of Additives: The addition of N-hydroxytriazole derivatives, most notably 1-hydroxybenzotriazole (B26582) (HOBt), to the coupling reaction is a widely adopted and effective strategy. capes.gov.brnih.gov HOBt reacts with the initially formed activated species (e.g., the O-acylisourea from DCCI) to form an HOBt-ester. This new active ester is less prone to oxazolone formation and reacts more readily with the amino component of the growing peptide chain, thus minimizing the time available for racemization. The use of DCCI with 2 equivalents of HOBt has been shown to reduce racemization from around 80% to as low as 0.2–0.4%. capes.gov.br
Avoidance of Excess Base: As tertiary bases promote racemization, their use should be carefully controlled or eliminated. nih.gov In solid-phase peptide synthesis, racemization-free conditions have been identified where no base is added to the coupling mixture. nih.gov
Choice of Coupling Reagents: Utilizing coupling reagents that inherently minimize racemization is crucial. Reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with HOBt are often preferred. nih.gov For particularly sensitive couplings, the addition of copper(II) chloride (CuCl₂) has been reported to suppress racemization when linking the first amino acid to a resin in SPPS. nih.gov
In Situ Ester Formation: A method involving the in situ formation of p-nitrophenyl esters has been shown to proceed with complete retention of chirality. researchgate.net This approach avoids the isolation of the highly reactive active ester, which can be prone to racemization upon storage or handling.
Table 2: Racemization Control Strategies
| Strategy | Mechanism | Effectiveness | Source |
|---|---|---|---|
| Addition of HOBt | Forms a less racemization-prone active ester intermediate. | Reduces racemization from 80% to 0.2-0.4% in DCCI/DMF couplings. | capes.gov.br |
| Base-Free Conditions | Prevents base-catalyzed oxazolone enolization. | Essential for racemization-free solid-phase synthesis. | nih.gov |
| Use of DIC/HOBt | Efficient coupling with suppressed racemization. | A standard condition for challenging couplings. | nih.gov |
| Addition of CuCl₂ | Suppresses racemization, particularly in the first coupling to a resin. | Used as an additive with the coupling reagent. | nih.gov |
Assessment of Diastereoselectivity in Threonine Residue Incorporations
Given that L-threonine has two chiral centers, (2S, 3R), any epimerization at the α-carbon (C2) will produce the (2R, 3R) diastereomer. Therefore, assessing the chiral purity of a threonine-containing peptide involves quantifying the presence of this unwanted diastereomer. The stereochemistry of threonine residues can be critical for the biological activity of peptides. nih.gov
Several analytical techniques are employed to assess the extent of racemization and thus the diastereoselectivity of the coupling reaction:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying diastereomers. By synthesizing a standard of the undesired diastereomer, a highly sensitive HPLC method can be developed to detect even trace amounts of the racemized product in the final peptide. nih.govnih.gov This allows for precise quantification of the stereochemical purity.
Enzymatic Digestion: A classic and highly sensitive method involves the use of stereospecific enzymes. capes.gov.br For example, Leucine aminopeptidase (B13392206) (LAP) exhibits absolute L-specificity for the penultimate peptide bond from the N-terminus. A test peptide can be designed where the threonine residue is placed in a position that, upon racemization, creates a peptide resistant to cleavage by the enzyme. Conversely, if the all-L peptide is the one formed through racemization, the enzyme will cleave it. The amount of free amino acid released, as determined by an amino acid analyzer, gives a highly sensitive measure of the degree of racemization. This method can detect as little as 0.1% of the racemized product. capes.gov.br
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can also be used to distinguish between diastereomers, as the different spatial arrangements of atoms lead to distinct chemical shifts and coupling constants. researchgate.net
These assessment methods are crucial for validating the effectiveness of racemization-suppression strategies and ensuring the synthesis of chirally pure, and therefore biologically relevant, threonine-containing peptides.
Analytical Characterization and Quality Control in Research Using Boc L Threonine 4 Nitrophenyl Ester
Spectroscopic Methods for Structural Elucidation of Reaction Products
The formation of a new peptide bond via the reaction of Boc-L-threonine 4-nitrophenyl ester with an amino acid or peptide nucleophile results in a product with distinct spectroscopic features. A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy is typically employed for its comprehensive structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure of the newly formed peptide. In ¹H NMR, the appearance of a new amide bond proton (N-H) signal, typically in the region of 7-9 ppm, is a key indicator of successful coupling. The chemical shifts and coupling patterns of the α- and β-protons of the threonine residue, as well as those of the coupled amino acid, provide detailed information about the local chemical environment and stereochemistry. For instance, in a dipeptide product, the characteristic signals of the Boc protecting group (a singlet around 1.4 ppm) and the threonine methyl group (a doublet) would be present, alongside the signals from the newly introduced amino acid residue.
Mass Spectrometry (MS): MS is indispensable for determining the molecular weight of the reaction product, thereby confirming the addition of the Boc-L-threonine moiety. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used for peptide analysis. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition and further confirming the product's identity. Fragmentation analysis (MS/MS) can be used to sequence the peptide and pinpoint the location of the threonine residue. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is useful for identifying the key functional groups present in the product. The presence of a strong absorption band around 1650 cm⁻¹ (amide I band) and another around 1540 cm⁻¹ (amide II band) confirms the formation of the peptide bond. The characteristic stretching vibrations of the urethane (B1682113) carbonyl of the Boc group (around 1690 cm⁻¹) and the ester carbonyl of the 4-nitrophenyl group (which should be absent in the purified product) are also monitored.
A representative, though hypothetical, dataset for a dipeptide, Boc-L-Thr-Gly-OMe, synthesized using this compound is presented below:
| Analytical Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.15 (d, 1H, NH-Gly), 5.30 (d, 1H, NH-Thr), 4.25 (m, 1H, α-H Thr), 4.10 (d, 2H, α-H Gly), 3.95 (m, 1H, β-H Thr), 3.75 (s, 3H, OCH₃), 1.45 (s, 9H, Boc), 1.20 (d, 3H, γ-CH₃ Thr) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 172.5 (C=O, Gly ester), 170.8 (C=O, Thr amide), 156.0 (C=O, Boc), 80.5 (C, Boc), 67.5 (β-C, Thr), 59.0 (α-C, Thr), 52.5 (OCH₃), 41.5 (α-C, Gly), 28.3 (CH₃, Boc), 20.1 (γ-C, Thr) |
| HRMS (ESI+) m/z | Calculated for C₁₄H₂₆N₂O₇ [M+Na]⁺: 357.1632, Found: 357.1630 |
| FTIR (KBr) ν (cm⁻¹) | 3320 (N-H stretch), 2975 (C-H stretch), 1745 (C=O ester stretch), 1695 (C=O urethane stretch), 1655 (Amide I), 1540 (Amide II) |
This is a hypothetical table created for illustrative purposes.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are central to assessing the purity of the reaction mixture and for the isolation of the desired product. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.
Reversed-Phase HPLC (RP-HPLC): RP-HPLC is the workhorse for monitoring reaction progress and determining the purity of the final peptide product. researchgate.net A C18 column is commonly used, with a mobile phase gradient of water and acetonitrile, often containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. rockefeller.eduresearchgate.net The starting material, this compound, the desired peptide product, and by-products such as 4-nitrophenol (B140041) will have different retention times, allowing for their separation and quantification. The purity of the synthesized peptide is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. nih.gov
Chiral Chromatography: Since Boc-L-threonine possesses a second chiral center at the β-carbon, the potential for diastereomer formation exists, especially if the coupling partner is also chiral. Chiral HPLC is employed to separate these diastereomers. Columns with chiral stationary phases (CSPs) are used for this purpose. The ability to resolve and quantify diastereomers is crucial as they may have different biological activities and their presence can complicate structural elucidation. The separation of all four stereoisomers of threonine (L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr) has been achieved using a combination of reversed-phase and chiral chromatography after derivatization.
A typical HPLC analysis report for a crude reaction mixture might look like this:
| Peak Number | Retention Time (min) | Component | Area % |
| 1 | 3.5 | 4-Nitrophenol | 15.2 |
| 2 | 8.2 | Unreacted Amino Acid | 5.8 |
| 3 | 12.5 | Desired Dipeptide Product | 75.5 |
| 4 | 15.1 | This compound | 3.5 |
This is a hypothetical table created for illustrative purposes.
Advanced Methodologies for Reaction Monitoring and Kinetic Analysis
Beyond classical end-point analysis, advanced methodologies are increasingly being used for real-time reaction monitoring and to gain deeper insights into the kinetics of peptide bond formation.
In-situ Reaction Monitoring: Techniques that allow for the continuous monitoring of a reaction without the need for sampling can provide valuable kinetic data and help in optimizing reaction conditions. In-situ FTIR spectroscopy can be used to follow the disappearance of the activated ester carbonyl band and the appearance of the amide I band in real-time. This allows for the determination of reaction rates and the identification of any stable intermediates. Other methods, such as monitoring changes in UV absorbance, pressure, or even using computer vision to track color changes, are also being explored for real-time monitoring of peptide synthesis.
Comparative Analysis of Boc L Threonine 4 Nitrophenyl Ester with Alternative Activating Groups and Protecting Strategies
Comparison with Other Aryl Esters (e.g., Pentafluorophenyl, 2,4-Dinitrophenyl Esters)
Aryl esters are a class of activated esters where the carbonyl group of the amino acid is attached to a substituted phenol. The reactivity of these esters is directly related to the acidity of the corresponding phenol, with more electron-withdrawing substituents leading to higher reactivity. thieme-connect.de
4-Nitrophenyl (ONp) Esters : Boc-L-threonine 4-nitrophenyl ester is a classic example of an activated ester used in peptide synthesis. chemicalbook.com While valuable, p-nitrophenyl esters are generally considered to have moderate reactivity and may exhibit low reaction rates, sometimes requiring catalysts. psu.edu However, their stability can be an advantage, as demonstrated in comparative studies for radiolabelling where 4-nitrophenyl (PNP) esters were found to be more stable and provided better acylation yields than their tetrafluorophenyl (TFP) counterparts. nih.gov Early attempts to esterify benzyloxycarbonyl-L-threonine with p-nitrophenol were reported to have failed, indicating potential difficulties with specific amino acids. sci-hub.se
Pentafluorophenyl (Pfp) Esters : Pfp esters are among the most highly reactive aryl esters used in synthesis. thieme-connect.de This high reactivity allows for rapid acylation reactions, making them suitable for solid-phase peptide synthesis (SPPS), especially when used in polar solvents like dimethylformamide (DMF). psu.edu The small van der Waals radius of the ortho-fluorine substituents means their aminolysis is not impeded by steric hindrance, a feature that distinguishes them from chlorophenyl esters. thieme-connect.de Fmoc-amino acid pentafluorophenyl esters, in particular, have been shown to combine the high reaction rates of symmetrical anhydrides with the stability and ease of handling of crystalline esters. psu.edu
2,4-Dinitrophenyl (DNP) Esters : These esters are more reactive than the corresponding 4-nitrophenyl esters due to the presence of a second electron-withdrawing nitro group. The successful preparation of the 2,4-dinitrophenyl ester of benzyloxycarbonyl-L-threonine has been reported, highlighting its utility. sci-hub.se In Boc-based chemistry, 2,4-dinitrophenyl (Dnp) is also used as a side-chain protecting group for histidine. peptide.com
| Aryl Ester | Relative Reactivity | Key Advantages | Key Limitations | Reference |
|---|---|---|---|---|
| 4-Nitrophenyl (ONp) | Moderate | Good crystallinity and stability. chemicalbook.comnih.gov | Relatively slow reaction rates, may require catalysts. psu.edu | chemicalbook.compsu.edunih.gov |
| Pentafluorophenyl (Pfp) | Very High | Fast reaction rates, suitable for SPPS, less steric hindrance. thieme-connect.depsu.edu | Conflicting reports on stability towards hydrolysis. thieme-connect.de | thieme-connect.depsu.edu |
| 2,4-Dinitrophenyl (DNP) | High | More reactive than 4-nitrophenyl esters. sci-hub.se | Can also be used as a side-chain protecting group, requiring strategic consideration. peptide.com | sci-hub.sepeptide.com |
Evaluation Against N-Hydroxysuccinimide Esters and Mixed Anhydrides
Beyond aryl esters, N-hydroxysuccinimide (NHS) esters and mixed anhydrides are common alternatives for activating the carboxylic acid group.
N-Hydroxysuccinimide (NHS) Esters : NHS esters are widely used active esters known for their high reactivity, stability, and the water-solubility of the N-hydroxysuccinimide by-product, which simplifies purification. chemicalbook.comguidechem.com They react rapidly with amino groups under mild conditions to form stable amide bonds. guidechem.comnih.gov Compared to p-nitrophenyl esters, NHS esters are often preferred due to their superior reactivity and the favorable properties of the leaving group. chemicalbook.com
Mixed Anhydrides : The mixed anhydride (B1165640) method involves reacting the protected amino acid with an alkyl chloroformate to form a highly reactive intermediate. cdnsciencepub.com This method can lead to very rapid peptide bond formation. However, it is susceptible to significant side reactions, most notably the formation of urethane (B1682113) by-products. cdnsciencepub.comcdnsciencepub.com This occurs when the incoming amine attacks the carbonic acid portion of the anhydride instead of the amino acid carbonyl. The extent of urethane formation is highly dependent on the solvent and the tertiary amine base used. cdnsciencepub.comacs.org While tactics exist to minimize this side reaction, it remains a significant drawback compared to the cleaner reactions of active esters like this compound. cdnsciencepub.com
| Activating Strategy | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|
| 4-Nitrophenyl Ester | Crystalline and stable intermediates. chemicalbook.com | Moderate reactivity. psu.edu | chemicalbook.compsu.edu |
| N-Hydroxysuccinimide (NHS) Ester | High reactivity; water-soluble by-product simplifies workup. chemicalbook.comguidechem.com | Use of organic solvents can impact protein stability in bioconjugation. guidechem.com | chemicalbook.comguidechem.com |
| Mixed Anhydride | Very high reactivity and fast coupling. organicreactions.org | Prone to urethane side-product formation and potential racemization. cdnsciencepub.comcdnsciencepub.com | cdnsciencepub.comcdnsciencepub.comorganicreactions.org |
Contrasting Boc-Protection with Fmoc and Cbz Strategies in Synthetic Contexts
The tert-Butoxycarbonyl (Boc) group is a temporary protecting group for the α-amino function, and its use defines a major strategy in peptide synthesis. This strategy is distinct from those based on the Fmoc and Cbz groups. creative-peptides.commasterorganicchemistry.com
Boc (tert-Butoxycarbonyl) Strategy : The Boc group is acid-labile and is typically removed using a moderately strong acid like trifluoroacetic acid (TFA). creative-peptides.comthermofisher.com Side-chain protecting groups (e.g., benzyl (B1604629) ethers for threonine) are chosen to be stable to TFA but are cleaved by stronger acids like anhydrous hydrofluoric acid (HF) during the final step. peptide.compeptide.com This strategy can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation, as the repeated acidic deprotection steps keep the growing peptide chain protonated, which can improve solubility. peptide.com
Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy : The Fmoc group is base-labile and is removed using a mild base, typically a solution of piperidine (B6355638) in DMF. creative-peptides.comthermofisher.com This provides orthogonality with acid-labile side-chain protecting groups (e.g., tert-butyl ethers for threonine). peptide.com The mild conditions of the Fmoc strategy are a major advantage, making it the more common choice for routine solid-phase synthesis as it avoids the use of harsh, corrosive acids like TFA and HF. thermofisher.comtotal-synthesis.com
Cbz (Benzyloxycarbonyl) Strategy : The Cbz group is one of the oldest amino-protecting groups and is removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids. creative-peptides.commasterorganicchemistry.com Its stability to the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection makes it orthogonal to both. However, its use in solid-phase synthesis is limited, and it is more commonly found in solution-phase synthesis. peptide.commasterorganicchemistry.com
| Protecting Group | Deprotection Condition | Primary Advantage | Primary Disadvantage | Typical Threonine Side-Chain Protection | Reference |
|---|---|---|---|---|---|
| Boc | Acid (e.g., TFA) | Good for hydrophobic sequences; avoids base-sensitive side reactions. peptide.com | Requires harsh acid (e.g., HF) for final cleavage. thermofisher.com | Benzyl ether (Bzl) | peptide.comthermofisher.compeptide.com |
| Fmoc | Base (e.g., Piperidine) | Mild deprotection conditions; high yields. thermofisher.com | Aggregation can be an issue; piperidine can cause side reactions. peptide.comtotal-synthesis.com | tert-Butyl ether (tBu) | peptide.comthermofisher.compeptide.com |
| Cbz | Catalytic Hydrogenation | Orthogonal to both Boc and Fmoc strategies. masterorganicchemistry.comtotal-synthesis.com | Limited use in SPPS; catalyst can be incompatible with some functional groups. peptide.commasterorganicchemistry.com | Benzyl ether (Bzl) | peptide.commasterorganicchemistry.com |
Advantages and Limitations in Specific Chemical Transformations
The choice of this compound is dictated by the specific requirements of the synthetic transformation.
Advantages:
Stability and Handling : As a crystalline solid, the compound is stable for storage and easy to handle and weigh, which is an advantage over in situ activation methods like mixed anhydrides. chemicalbook.comgoogle.com
Predictable Reactivity : While its reactivity is moderate, it is predictable and less prone to the side reactions that plague more reactive species like mixed anhydrides (i.e., urethane formation). cdnsciencepub.com This can lead to cleaner reaction profiles and simpler purification.
Compatibility with Boc Strategy : It is inherently designed for the Boc/Bzl strategy of peptide synthesis, which can be the preferred method for certain difficult or hydrophobic sequences where aggregation is a concern during Fmoc-based synthesis. peptide.com
Limitations:
Slow Reaction Rate : The moderate reactivity of the 4-nitrophenyl ester is a significant limitation, often requiring longer reaction times or the use of a catalyst, which can complicate the synthetic procedure. psu.edu In solid-phase synthesis, where high coupling efficiency is paramount, faster activating groups like Pfp esters or NHS esters are generally preferred. psu.edu
By-product Removal : The by-product, 4-nitrophenol (B140041), is not as easily removed as the water-soluble N-hydroxysuccinimide from NHS ester couplings, potentially complicating purification in some contexts. chemicalbook.com
Challenges with Hindered Residues : The activation level may be insufficient for efficient coupling of or to sterically hindered amino acid residues, where more potent activating agents are required to achieve acceptable yields. sci-hub.se
Future Research Directions and Emerging Trends for Boc L Threonine 4 Nitrophenyl Ester Chemistry
Green Chemistry Principles in its Synthesis and Application
The synthesis and application of Boc-L-threonine 4-nitrophenyl ester are undergoing a green revolution, with a focus on minimizing environmental impact and improving atom economy.
A primary area of development is the replacement of hazardous solvents traditionally used in peptide synthesis, such as N,N-dimethylformamide (DMF). acs.org Research is increasingly directed towards benign alternatives like acetonitrile, which has shown promise in catalytic peptide synthesis. acs.org The adoption of greener solvents not only reduces the environmental footprint but also simplifies purification processes.
Furthermore, flow chemistry is emerging as a powerful tool for the sustainable synthesis of peptides and their intermediates. chimia.chuzh.ch Continuous flow processes offer precise control over reaction parameters, leading to improved efficiency and reduced waste generation compared to traditional batch methods. chimia.chuzh.chvapourtec.com The use of immobilized reagents and catalysts within flow systems further enhances sustainability by allowing for their reuse and minimizing contamination of the final product. durham.ac.uk For the synthesis of activated esters like this compound, flow chemistry can enable safer handling of reagents and better control over reaction conditions, leading to higher yields and purity. vapourtec.comnih.gov
Enzymatic synthesis represents another cornerstone of green chemistry in this field. vedeqsa.comnih.govnih.gov Biocatalytic approaches, utilizing enzymes like lipases and proteases, can offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. vedeqsa.comnih.gov Research into engineered enzymes with tailored specificities could lead to the direct and efficient synthesis of this compound and its derivatives, bypassing the need for protecting groups and harsh activating agents. researchgate.netresearchgate.net
Development of Novel Catalytic Systems for Enhanced Efficiency
The quest for more efficient and selective peptide bond formation is driving the development of innovative catalytic systems that can be applied to reactions involving this compound.
Organocatalysis has emerged as a particularly promising area. acs.orgthieme-connect.com Small molecule organocatalysts are being designed to accelerate peptide coupling reactions with high efficiency and minimal side reactions. acs.orgthieme-connect.comacs.org These catalysts often operate through mechanisms that mimic natural enzymes, offering high levels of stereocontrol. researchgate.net For instance, catalysts incorporating diselenide and phosphine (B1218219) redox recycling systems have demonstrated efficient coupling of amino acids in greener solvents like acetonitrile. acs.org The development of such catalysts for use with activated esters like this compound could significantly enhance the speed and selectivity of peptide synthesis.
Transition metal catalysis also continues to evolve, with a focus on developing more robust and versatile catalysts. While traditional palladium-based catalysts have been used for cross-coupling reactions involving esters, newer systems based on metals like zirconium and titanium are being explored for peptide synthesis. acs.orgmdpi.com The challenge lies in designing catalysts that are compatible with the functional groups present in amino acids and peptides and that can operate under mild conditions to prevent racemization. uniurb.it
Furthermore, the integration of catalysts into flow systems is a key trend. chimia.chuzh.ch Immobilized catalysts packed in flow reactors allow for continuous processing, easy separation of the catalyst from the product, and the potential for catalyst recycling, all of which contribute to a more efficient and sustainable process. durham.ac.uk
Exploration of New Synthetic Transformations and Derivatizations
Beyond its traditional role in linear peptide synthesis, future research will likely explore new synthetic transformations and derivatizations of this compound to access novel molecular architectures and functionalities.
The inherent reactivity of the activated ester makes it a versatile synthon for a range of chemical modifications. Researchers are investigating its use in the synthesis of complex natural products and peptidomimetics, where the threonine moiety can serve as a key structural element. acs.org The development of new coupling protocols that expand the scope of compatible reaction partners will be a major focus.
Moreover, the derivatization of the threonine side chain or the nitrophenyl group could lead to the creation of novel building blocks with unique properties. For example, modification of the hydroxyl group of threonine could allow for the introduction of reporter groups, cross-linking agents, or other functionalities for applications in chemical biology and materials science. The nitrophenyl group itself could be functionalized to tune the reactivity of the ester or to introduce additional recognition sites.
The exploration of multicomponent reactions involving this compound could also open up new avenues for the rapid construction of molecular diversity. acs.org These one-pot reactions, where multiple starting materials combine to form a complex product, offer significant advantages in terms of efficiency and atom economy.
Computational Chemistry Approaches for Mechanistic Understanding and Reactivity Prediction
Computational chemistry is becoming an indispensable tool for accelerating research and development in the field of peptide synthesis. Density Functional Theory (DFT) and other computational methods are being increasingly employed to gain a deeper understanding of reaction mechanisms and to predict the reactivity of molecules like this compound. nih.govnih.govresearchgate.net
By modeling the transition states and intermediates of peptide coupling reactions, researchers can elucidate the factors that govern reactivity and selectivity. acs.orgnih.gov This knowledge can then be used to design more efficient catalysts and to optimize reaction conditions. For example, computational studies have been used to understand the role of hydrogen bonding and other non-covalent interactions in organocatalyzed reactions, providing valuable insights for the design of new catalysts. nih.govnih.gov
Computational screening of virtual libraries of potential catalysts or substrates can also accelerate the discovery of new and improved synthetic methods. rsc.org By predicting the reactivity and selectivity of different molecules before they are synthesized in the lab, researchers can focus their experimental efforts on the most promising candidates, saving time and resources.
In the context of this compound, computational studies can be used to:
Predict its reactivity towards different nucleophiles.
Understand the mechanism of its reaction with various catalysts.
Design new derivatives with tailored electronic and steric properties.
Investigate the potential for racemization and other side reactions. acs.org
The synergy between computational and experimental chemistry will undoubtedly play a crucial role in shaping the future of this compound chemistry, leading to the development of more efficient, selective, and sustainable synthetic methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
